molecular formula C17H23NO3 B13493077 benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B13493077
M. Wt: 289.4 g/mol
InChI Key: WYIJFQIYHUVIMU-NVXWUHKLSA-N
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Description

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c19-13-17-9-4-8-15(17)18(11-5-10-17)16(20)21-12-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2/t15-,17-/m1/s1

InChI Key

WYIJFQIYHUVIMU-NVXWUHKLSA-N

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO

Canonical SMILES

C1CC2C(C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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